molecular formula C11H13FN2O3 B13668122 4-(Boc-amino)-5-fluoropicolinaldehyde

4-(Boc-amino)-5-fluoropicolinaldehyde

Cat. No.: B13668122
M. Wt: 240.23 g/mol
InChI Key: CCFAJARVMYZQFG-UHFFFAOYSA-N
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Description

4-(Boc-amino)-5-fluoropicolinaldehyde is a versatile bifunctional compound designed for advanced organic synthesis and medicinal chemistry research. This molecule integrates a 5-fluoropicolinaldehyde scaffold with a Boc (tert-butyloxycarbonyl) protected amine , making it a valuable building block for constructing complex molecules. The Boc-protected amine offers excellent stability towards a wide range of reaction conditions, including bases and nucleophiles, allowing for selective manipulation of other functional groups in a molecule. The deprotection is cleanly achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine . The aldehyde group on the fluorinated pyridine ring is a highly reactive handle for further elaboration. It readily undergoes condensation reactions with amines to form imines and Schiff bases, or can be used in reductive amination protocols to create secondary amines. The presence of the fluorine atom on the pyridine ring can significantly influence the electronic properties and metabolic stability of the final molecules, which is a key consideration in the design of pharmaceuticals and agrochemicals. The orthogonal reactivity of the aldehyde and the protected amine enables the sequential, controlled synthesis of complex architectures. This compound is particularly useful in applications such as: Peptidomimetics and linker synthesis Ligand and catalyst development Library synthesis for drug discovery Material science chemistry Handling Note: As an aldehyde, this compound should be handled with care. Store in closed vessels, refrigerated, and use only in a chemical fume hood . Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-2-formylpyridin-4-yl)carbamate

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)13-5-8(9)12/h4-6H,1-3H3,(H,13,14,16)

InChI Key

CCFAJARVMYZQFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC(=C1)C=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Boc Amino 5 Fluoropicolinaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.comamazonaws.com The analysis for 4-(Boc-amino)-5-fluoropicolinaldehyde identifies several key disconnections that give rise to logical synthetic pathways.

The most apparent disconnections are at the bonds connecting the functional groups to the pyridine (B92270) core:

C2-Formyl Group Disconnection: A functional group interconversion (FGI) approach suggests that the aldehyde can be derived from a precursor at the C2 position. A common and effective strategy is the directed ortho-metalation of the pyridine ring, followed by quenching with a formylating agent. This disconnection leads back to 4-(Boc-amino)-5-fluoropyridine .

N4-Boc Group Disconnection: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group. fishersci.co.ukrsc.org Its removal or addition is a straightforward step. Disconnecting the Boc group reveals 4-amino-5-fluoropicolinaldehyde .

C5-Fluoro and C4-Amino Group Disconnections: The relationship between the amino and fluoro groups suggests two primary strategic approaches for constructing the core scaffold:

Strategy A (Fluorine First): Begin with a pre-fluorinated pyridine ring and subsequently introduce the amino functionality at the C4 position. This pathway relies on the synthesis of a suitable 3-fluoro-4-substituted pyridine precursor.

Strategy B (Fluorination Last): Start with a 4-aminopyridine (B3432731) derivative, protect the amino group, introduce the formyl group, and then perform a regioselective fluorination at the C5 position as a late-stage functionalization step.

These disconnections outline a synthetic map where the assembly of the substituted pyridine core is central, with the introduction of the formyl and fluoro groups being key strategic considerations.

Precursor Synthesis and Building Block Elaboration

The successful synthesis of the target compound hinges on the efficient preparation of key precursors and the sequential elaboration of the pyridine scaffold.

Building the molecule from a fluorinated pyridine core is a common strategy. The synthesis of fluorinated piperidines, for instance, often starts from readily available fluorinated pyridines which are then hydrogenated. nih.gov For the target aldehyde, a key intermediate would be a 3-fluoropyridine (B146971) derivative. One effective method to produce such precursors is through nucleophilic aromatic substitution (SNAr) on a nitropyridine. For example, methyl 3-fluoropyridine-4-carboxylate can be synthesized in two steps from isonicotinic acid methyl ester. The process involves nitration followed by a nucleophilic aromatic substitution where the nitro group is displaced by a fluoride (B91410) anion, sourced from reagents like cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net This fluorinated carboxylate can then be further manipulated to introduce the amino group at the C4 position.

The introduction of an amino group onto the pyridine ring can be achieved through various methods, and numerous aminopyridine derivatives are commercially available or accessible through established synthetic routes. nih.govnih.govresearchgate.net Once the 4-amino-5-fluoropyridine scaffold is in place, the primary amino group must be protected to prevent unwanted side reactions during subsequent functionalization steps, such as lithiation. fishersci.co.uk

The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various conditions and its straightforward introduction and removal. rsc.org The protection is typically accomplished by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). While this reaction is often conducted under basic conditions, challenges such as low yield or the formation of di-Boc protected products can arise. google.com An improved method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of a base, which can lead to high yields and selectivity for the mono-Boc protected product. google.com

Reaction Reagents Solvent Key Features
Boc-ProtectionAminopyridine, (Boc)₂O, EDCI, HOBT, Base (e.g., TEA)Dichloromethane (B109758), THF, etc.High yield and selectivity for mono-protection. google.com
Boc-DeprotectionBoc-protected amine, Strong Acid (e.g., TFA, HCl)Dichloromethane, Dioxane, etc.Mild conditions, typically at room temperature. fishersci.co.uk

Introduction of a formyl group at the C2 position of the pyridine ring is a critical step. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles, but its application to pyridines can be limited. researchgate.net A more versatile and regioselective method is directed ortho-metalation (DoM), which involves the lithiation of the pyridine ring guided by a directing metalating group (DMG). clockss.orgresearchgate.net

In the context of 4-(Boc-amino)-5-fluoropyridine, the Boc-amino group can serve as a DMG, directing a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to abstract the proton at the adjacent C3 position. However, for C2 formylation, other directing groups or strategies are necessary. An alternative is to use a pre-existing group at C2 or C3 to direct lithiation. For instance, a halogen at the 2-position can undergo lithium-halogen exchange, followed by quenching with an electrophile. commonorganicchemistry.com

The most direct route to picolinaldehydes often involves the lithiation of a substituted pyridine at the C2 position followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF). clockss.orgcommonorganicchemistry.comarkat-usa.org The reaction proceeds by adding the organolithium intermediate to DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.

Method Base/Reagent Electrophile Typical Conditions
Directed ortho-Metalationn-BuLi, s-BuLi, or LDADMFAnhydrous THF or Ether, Low Temperature (-78 °C) clockss.orgcommonorganicchemistry.com
Lithium-Halogen Exchangen-BuLi or t-BuLiDMFAnhydrous THF or Ether, Low Temperature (-78 °C) commonorganicchemistry.com
Rieche FormylationDichloromethyl methyl etherLewis Acid (e.g., TiCl₄)Halogenated solvents commonorganicchemistry.com

Strategies for Regioselective Fluorination at the C-5 Position of the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic or heteroaromatic ring. nih.govacs.org This reaction requires a good leaving group (e.g., Cl, Br, NO₂) at the target position and an electron-deficient ring system to facilitate nucleophilic attack. The reaction of fluoropyridines is generally faster than that of corresponding chloropyridines. nih.govacs.org

To achieve fluorination at the C5 position of a 4-(Boc-amino)picolinaldehyde precursor, one would start with a substrate such as 4-(Boc-amino)-5-chloropicolinaldehyde or 4-(Boc-amino)-5-nitropicolinaldehyde. The electron-withdrawing effects of the formyl group at C2 and the nitro group at C5 would activate the ring, making it susceptible to attack by a nucleophilic fluoride source. Common fluoride sources for these reactions include potassium fluoride (KF) or cesium fluoride (CsF), often used in high-boiling polar aprotic solvents like DMSO or sulfolane.

Substrate Type Fluoride Source Solvent Key Features
5-Nitropyridine derivativeCsF, KFDMSO, SulfolaneNitro group is an excellent leaving group and activates the ring for SNAr. mdpi.comresearchgate.net
5-Chloropyridine derivativeKF, CsFPolar aprotic solventsRequires activation from other electron-withdrawing groups on the ring. nih.gov

This late-stage fluorination approach offers flexibility in the synthesis, allowing for the construction of the core aminopicolinaldehyde structure before the introduction of the fluorine atom. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a primary strategy for the introduction of a fluorine atom onto an aromatic ring. This approach involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic fluorine species ("F+"). For the synthesis of this compound, the starting material would likely be a 4-(Boc-amino)picolinaldehyde derivative. The Boc-amino group is an ortho-, para-director, and its electron-donating nature activates the pyridine ring towards electrophilic attack.

Commonly employed electrophilic fluorinating agents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluorodibenzenesulfonimide, as well as salts like Selectfluor®. wikipedia.org The choice of reagent and reaction conditions is critical to achieve the desired regioselectivity and avoid side reactions. The reaction is typically carried out in an inert solvent, and the reactivity can be modulated by the use of Lewis or Brønsted acids.

The direct fluorination of a 4-(Boc-amino)picolinaldehyde precursor would be directed to the 3- and 5-positions due to the influence of the 4-amino group. However, steric hindrance from the adjacent aldehyde group at the 2-position might favor fluorination at the 5-position. Optimization of reaction parameters such as temperature, solvent, and the specific fluorinating agent is crucial for maximizing the yield of the desired 5-fluoro isomer.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Key Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Highly reactive, versatile, and commercially available.
N-Fluorobenzenesulfonimide NFSI Milder than Selectfluor®, often used for more sensitive substrates.
N-Fluoro-o-benzenedisulfonimide NFOBS Another effective N-F reagent for electrophilic fluorination. wikipedia.org

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to electrophilic methods and can be particularly useful for substrates that are not amenable to electrophilic attack. These methods involve the generation of a carbon-centered radical which then reacts with a fluorine source.

For the synthesis of this compound, a potential radical pathway could involve the generation of a pyridinyl radical at the 5-position of a suitable precursor. One possible strategy is the silver-catalyzed decarboxylative fluorination of a corresponding carboxylic acid precursor, 4-(Boc-amino)picolinic acid. In this type of reaction, a silver catalyst promotes the formation of a radical intermediate from the carboxylic acid, which is then trapped by a fluorine source like Selectfluor®.

Another approach could be a C-H activation/fluorination sequence. While challenging, recent advances in photoredox catalysis have enabled the direct conversion of C-H bonds to C-F bonds. This would involve the selective generation of a radical at the C-5 position of 4-(Boc-amino)picolinaldehyde, followed by reaction with a fluorine radical donor. The regioselectivity of such a process would be a key challenge to overcome.

Transition-Metal-Catalyzed Fluorination Techniques

Transition-metal-catalyzed fluorination has emerged as a powerful tool for the precise introduction of fluorine into aromatic systems. Palladium and copper catalysts are commonly employed for these transformations. These methods often proceed via mechanisms that allow for regioselectivity that is different from classical electrophilic substitution patterns.

A plausible strategy for the synthesis of this compound using this approach would be a directed C-H fluorination. The Boc-amino group or the aldehyde itself could potentially act as a directing group, guiding a palladium catalyst to the C-5 position. The catalyst would then facilitate the cleavage of the C-H bond and the subsequent formation of the C-F bond using a fluoride source. Electrophilic fluorine sources like NFSI or Selectfluor® are often used in these catalytic cycles. acs.org

Alternatively, a cross-coupling approach could be employed. This would involve the synthesis of a 4-(Boc-amino)-5-halopicolinaldehyde (where the halogen is bromine or iodine) followed by a nucleophilic fluorination reaction catalyzed by a transition metal complex. Copper or palladium catalysts are often used to facilitate the displacement of the halide with a fluoride anion, which can be delivered from sources like potassium fluoride or silver fluoride.

Table 2: Comparison of Fluorination Methodologies

Methodology Key Advantages Key Challenges
Electrophilic Fluorination Readily available reagents; well-established procedures. Control of regioselectivity can be difficult; sensitive to substrate electronics.
Radical Fluorination Can functionalize unactivated C-H bonds; complementary to other methods. Regioselectivity can be a major issue; may require specific precursors.
Transition-Metal-Catalyzed Fluorination High regioselectivity possible through directing groups; milder conditions. Catalyst cost and sensitivity; ligand optimization often required.

Stereoselective and Diastereoselective Synthesis Considerations

While the target molecule, this compound, is achiral, stereoselective considerations become paramount if it is to be used as an intermediate in the synthesis of chiral molecules, such as pharmaceuticals. The introduction of chirality would typically occur in a subsequent reaction involving the aldehyde functionality.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

If a chiral center were to be introduced at a position adjacent to the aldehyde, for example, through an aldol (B89426) or Grignard-type reaction, the use of chiral auxiliaries or catalysts would be essential. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net

For instance, the aldehyde could be reacted with a chiral amine to form a chiral imine. Subsequent nucleophilic addition to this imine would be facially selective, directed by the stereochemistry of the auxiliary. After the reaction, the auxiliary can be removed to reveal the chiral product. Evans' oxazolidinone auxiliaries are a well-known class of compounds used for this purpose in various asymmetric transformations. researchgate.net

Alternatively, a catalytic asymmetric approach could be employed. This would involve the use of a chiral catalyst, such as a proline-based organocatalyst or a chiral metal complex, to control the stereoselectivity of a reaction at the aldehyde. For example, an asymmetric aldol reaction with a ketone could be catalyzed by a chiral amine to produce a single enantiomer of the aldol product.

Control of Stereochemical Integrity in Reaction Sequences

Once a chiral center is established, it is crucial to maintain its stereochemical integrity throughout the subsequent reaction steps. This requires careful selection of reagents and reaction conditions to avoid racemization or epimerization. For example, reactions that proceed through planar intermediates, such as enolates, can potentially lead to a loss of stereochemical information if not properly controlled.

The choice of protective groups and the conditions for their removal are also critical. Harsh acidic or basic conditions can sometimes lead to the erosion of stereochemical purity. Therefore, orthogonal protecting group strategies, where different protecting groups can be removed under distinct and mild conditions, are often employed in complex, multi-step syntheses.

Functional Group Compatibility and Protective Group Chemistry during Synthesis

The synthesis of this compound involves the orchestration of multiple functional groups with different reactivities. The aldehyde is susceptible to oxidation and nucleophilic attack, while the amino group is nucleophilic and can be easily oxidized. The Boc (tert-butyloxycarbonyl) group is employed to protect the amino group, mitigating its nucleophilicity and directing influence during certain synthetic steps.

The Boc group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal with acid, such as trifluoroacetic acid (TFA). chemistrysteps.com Protecting the amino group as a carbamate (B1207046) prevents it from reacting with electrophiles and allows for selective reactions at other positions of the molecule. nih.gov

During the fluorination step, the compatibility of the aldehyde and the Boc-protected amine with the fluorinating agent and reaction conditions is a key consideration. Strong oxidants could potentially oxidize the aldehyde to a carboxylic acid. Therefore, milder fluorination methods may be required.

An orthogonal protecting group strategy might be necessary if other reactive functional groups are present in the molecule or are introduced during the synthesis. nih.gov For example, if a hydroxyl group were also present, it might be protected as a silyl (B83357) ether, which can be removed with fluoride ions, conditions under which the Boc group is stable. This allows for the selective deprotection and reaction of different functional groups at various stages of the synthesis. The careful planning of the protective group strategy is essential for the successful synthesis of complex molecules like this compound.

Emerging Synthetic Technologies

Recent advancements in synthetic chemistry are providing powerful new tools for the construction of complex molecules like this compound. Flow chemistry and electrochemical methods offer significant advantages over traditional batch processes, including enhanced safety, scalability, and novel reactivity. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for multistep synthesis. nih.govflinders.edu.au This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. researchgate.net

For a multistep synthesis leading to this compound, a modular flow setup could be designed where each module performs a specific transformation. nih.gov For example:

Nitration/Amination Module: A starting fluoropicoline could be nitrated in a flow reactor, followed by an in-line reduction to the amine. Continuous processing minimizes the accumulation of potentially unstable intermediates.

Boc-Protection Module: The output from the first module could be directly mixed with a stream of (Boc)₂O and a base to perform the protection step. The rapid mixing and excellent heat transfer in microreactors can accelerate the reaction and improve selectivity.

Side-Chain Functionalization and Oxidation Module: Subsequent steps, such as the introduction of a hydroxymethyl group and its oxidation to the aldehyde, could be performed in further connected modules. unimi.it

Synthesis StepFlow Chemistry AdvantagePotential Improvement
Nitration of FluoropicolineEnhanced temperature control, improved safetyHigher yield, reduced byproducts
Reduction of Nitro GroupSafe handling of H₂ gas, efficient catalysisFaster reaction, catalyst reusability
Boc-ProtectionPrecise stoichiometric control, rapid mixingImproved selectivity, higher throughput
Oxidation to AldehydeAvoidance of over-oxidation, controlled conditionsCleaner product profile, simplified workup

This table outlines the potential benefits of applying flow chemistry to the key transformations required for the synthesis of the target compound.

Electrochemical synthesis is a sustainable and powerful tool that uses electricity to drive chemical reactions, often avoiding the need for harsh stoichiometric reagents. newswise.com In the context of pyridine chemistry, electrochemical methods have been developed for direct C-H functionalization, offering novel pathways to introduce substituents with high regioselectivity. nih.govresearchgate.net

For the synthesis of precursors to this compound, electrochemistry could be applied in several ways:

C-H Functionalization: Direct electrochemical C-H functionalization could potentially be used to introduce the aldehyde group (or its precursor) onto the pyridine ring. For instance, electroreductive strategies have been developed for the direct carboxylation of pyridines using CO₂, which could then be reduced to the aldehyde. nih.gov The regioselectivity of such reactions can sometimes be controlled by the choice of electrolysis cell (divided vs. undivided) and reaction conditions. nih.govresearchgate.net

Fluorination: While the target molecule already contains fluorine, electrochemical C-H fluorination is a rapidly developing field. nih.govresearchgate.net Using fluorine sources like Selectfluor coupled with anodic oxidation, it's possible to install fluorine atoms onto C-H bonds, a strategy that could be relevant for synthesizing fluorinated pyridine analogues. nih.gov

Modifying Protecting Groups: Electrochemistry can also be used in the context of protecting groups. For example, electrogenerated bases, such as the acetonitrile (B52724) anion, have been used to deprotonate N-Boc-4-aminopyridine, facilitating subsequent alkylation reactions under mild conditions. researchgate.net

These methods provide access to reactivity patterns that are often difficult to achieve with traditional reagents, opening new avenues for the efficient and selective synthesis of highly functionalized pyridines. acs.orgresearchgate.net

Chemical Reactivity and Transformations of 4 Boc Amino 5 Fluoropicolinaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for nucleophilic attack and other transformations, enabling the construction of more complex molecular architectures.

The aldehyde group of 4-(Boc-amino)-5-fluoropicolinaldehyde readily undergoes nucleophilic addition, a fundamental reaction for carbonyl compounds. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. masterorganicchemistry.com

A prominent example of such reactivity is the Knoevenagel condensation . This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated ketone. wikipedia.orgresearchgate.net The reaction is often catalyzed by a weakly basic amine. wikipedia.org For this compound, this would involve reaction with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a mild base. nih.govnih.gov

The general mechanism for a Knoevenagel condensation is as follows:

A mild base deprotonates the active methylene compound to form a carbanion.

The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

The resulting intermediate is protonated.

A molecule of water is eliminated (dehydration) to form the final α,β-unsaturated product.

Aldol reactions, another class of fundamental carbon-carbon bond-forming reactions, are also a potential transformation for this aldehyde, involving the reaction with an enol or enolate ion.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeReagents and ConditionsExpected Product
Knoevenagel CondensationMalononitrile, piperidine (B6355638) (catalyst), ethanol (B145695), room temperature2-( (4-(Boc-amino)-5-fluoropyridin-2-yl)methylene)malononitrile
Knoevenagel CondensationEthyl cyanoacetate, ammonium (B1175870) acetate, acetic acid, refluxEthyl 2-cyano-3-(4-(Boc-amino)-5-fluoropyridin-2-yl)acrylate
Aldol AdditionAcetone, aqueous NaOH, room temperature4-hydroxy-4-(4-(Boc-amino)-5-fluoropyridin-2-yl)butan-2-one

This table presents hypothetical examples based on the known reactivity of aldehydes.

The aldehyde functionality can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. harvard.edu The reaction with NaBH₄ is generally carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature.

Alternatively, the aldehyde can be converted into an amine through a process known as reductive amination . masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.com A common reducing agent for this process is sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com

The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For a substrate like this compound, a milder oxidant might be preferable to avoid potential side reactions.

Aldehydes react with primary amines to form imines (also known as Schiff bases), which are characterized by a carbon-nitrogen double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.orglibretexts.org The formation of an imine from this compound would proceed by the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration. oxfordsciencetrove.comyoutube.com The pH of the reaction is crucial, with a mildly acidic environment (around pH 4-5) often being optimal to facilitate both the protonation of the hydroxyl intermediate and ensure the amine is sufficiently nucleophilic. libretexts.orgyoutube.com

Reaction with secondary amines under similar conditions leads to the formation of enamines . youtube.com Both imines and enamines are valuable synthetic intermediates. For instance, imines can be reduced to secondary amines (as in reductive amination) or reacted with organometallic reagents to form new carbon-carbon bonds. masterorganicchemistry.com

Table 2: Formation of Imines and Enamines

Reactant AmineProduct TypeGeneral Conditions
Primary Amine (e.g., Aniline)ImineMildly acidic (pH 4-5), removal of water
Secondary Amine (e.g., Pyrrolidine)EnamineMildly acidic (pH 4-5), removal of water

Transformations of the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.net

The Boc group is readily cleaved under acidic conditions, a process known as deprotection. fishersci.co.uk This selectivity allows for the unmasking of the amino group at a desired stage of a synthetic sequence without affecting other acid-stable parts of the molecule. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton.

Common reagents used for Boc deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in a solvent such as dioxane or ethyl acetate. fishersci.co.uk The reaction is typically fast and can be performed at room temperature. fishersci.co.uk The choice of acid and solvent can be tailored to the specific substrate and the desired reaction conditions. For instance, aqueous phosphoric acid has been reported as an environmentally benign reagent for Boc deprotection. organic-chemistry.org

The product of the deprotection of this compound would be 4-amino-5-fluoropicolinaldehyde.

Table 3: Common Conditions for Boc Deprotection

ReagentSolventTypical Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room temperature, 0.5 - 2 hours
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl AcetateRoom temperature, 1 - 4 hours
Aqueous Phosphoric Acid-Mild heating may be required

Post-Deprotection Functionalization (e.g., alkylation, acylation, amide bond formation)

Removal of the tert-butoxycarbonyl (Boc) protecting group unveils the free 4-amino-5-fluoropicolinaldehyde, a versatile intermediate for subsequent functionalization. The primary amino group, once deprotected, behaves as a potent nucleophile, enabling a range of modifications at the C4 position.

Alkylation: The free amine can undergo N-alkylation with various alkyl halides. The use of an electrogenerated acetonitrile (B52724) anion has been reported as a highly effective method for the alkylation of N-Boc-4-aminopyridine, yielding products in very high yields under mild conditions. researchgate.net This method's high reactivity is attributed to the "naked" nature of the anion, which avoids by-product formation. researchgate.net

Acylation and Amide Bond Formation: The nucleophilic amine readily reacts with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents to form stable amide bonds. This transformation is fundamental in medicinal chemistry for linking the pyridine (B92270) core to other molecular fragments. nih.gov A wide array of 4-aminopyridine-based amide derivatives has been synthesized, demonstrating the robustness of this reaction. nih.gov The synthesis of these amides often involves standard peptide coupling reagents or the conversion of a carboxylic acid to a more reactive species. nih.gov The choice of coupling conditions can be tailored to the specific substrates, with numerous established protocols available for amide bond formation. nih.gov

The table below summarizes common methods for the functionalization of the deprotected amino group, based on reactions with analogous 4-aminopyridine (B3432731) systems.

Reaction Type Reagents and Conditions Product Type Reference
AlkylationAlkyl halide, Electrogenerated Base (e.g., ⁻CH₂CN)Secondary or Tertiary Amine researchgate.net
AcylationAcyl Chloride, Base (e.g., Triethylamine)Amide acs.org
Amide CouplingCarboxylic Acid, Coupling Agent (e.g., HATU), Base (e.g., DIPEA)Amide nih.gov

Nucleophilic Reactivity of the Free Amine

The reactivity of the 4-amino group is central to the synthetic utility of the deprotected molecule. As a nucleophile, it can participate in a variety of bond-forming reactions beyond simple acylation and alkylation. Its nucleophilicity allows it to react with a range of electrophiles. For instance, 4-aminopyridine is known to react with halogens and interhalogens, leading to the formation of charge-transfer complexes or ionic species, showcasing the amine's ability to engage with electrophilic centers. acs.orgresearchgate.net

Reactivity of the Fluorinated Pyridine Core

The fluorinated pyridine core of this compound offers multiple avenues for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

While the C-F bond can be activated for cross-coupling, it is more common to introduce a more reactive handle, such as bromine or iodine, at another position on the pyridine ring (e.g., C2 or C6) to facilitate standard cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. nih.govscholaris.ca For a halogenated analog of this compound, a Suzuki-Miyaura reaction would enable the introduction of various aryl or heteroaryl substituents. Studies on related pyridine systems show that catalysts like Pd(dppf)Cl₂ are effective for coupling heteroaryl boronic acids with pyridine derivatives. nih.govclaremont.eduresearchgate.netbohrium.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. soton.ac.uk It is a valuable tool for installing alkynyl moieties, which can serve as handles for further transformations. Research on 5- and 6-bromo-3-fluoro-2-cyanopyridines has demonstrated a successful two-step procedure involving an initial Sonogashira coupling followed by further functionalization. soton.ac.uk This process is compatible with a wide range of functional groups, including free alcohols and unprotected amines, highlighting its potential applicability to derivatives of this compound. soton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction couples amines with aryl halides. wikipedia.orgorganic-chemistry.org It provides a direct method for introducing substituted amino groups onto the pyridine ring. wikipedia.org Studies on dihalopyridines, such as 2-fluoro-4-iodopyridine, have shown that the Buchwald-Hartwig amination can be highly regioselective, favoring reaction at the more reactive C-I bond over the C-F bond. researchgate.net This selectivity allows for orthogonal functionalization strategies. researchgate.net

The following table outlines typical conditions for these cross-coupling reactions on related fluoropyridine substrates.

Reaction Catalyst/Ligand Base Solvent Key Feature Reference
Suzuki-MiyauraPd(dppf)Cl₂Na₃PO₄Dioxane/WaterForms C(sp²)-C(sp²) bonds researchgate.net
SonogashiraPd(PPh₃)₄ / CuIEt₃NTHFForms C(sp²)-C(sp) bonds soton.ac.uk
Buchwald-HartwigPd(OAc)₂ / BINAPK₂CO₃ or Cs₂CO₃TolueneForms C(sp²)-N bonds researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine and Nitrogen

The pyridine ring is electron-deficient, and this property is enhanced by the presence of the fluorine atom and the ring nitrogen. This electronic arrangement makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group. youtube.comyoutube.comyoutube.commasterorganicchemistry.com In this molecule, the fluorine atom at the C5 position is the leaving group.

The rate of SNAr reactions on halo-pyridines is significantly influenced by the identity of the halogen, with fluoride (B91410) being an excellent leaving group in this context, often reacting much faster than chloride or bromide. acs.org The reaction proceeds through a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing character of the pyridine nitrogen. youtube.commasterorganicchemistry.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride under relatively mild conditions. acs.orgnih.gov Recent advances have even demonstrated that SNAr reactions can be achieved on unactivated fluoroarenes using organic photoredox catalysis. nih.gov

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org

In this compound, both the Boc-amino group and the aldehyde group can potentially function as DMGs. Carbamates (like the Boc-amino group) are known to be strong DMGs. uwindsor.ca The aldehyde can also direct metalation. These groups would direct lithiation to the C3 position. This dual directionality could lead to highly efficient and regioselective functionalization at C3 upon quenching the resulting aryllithium intermediate with an electrophile. baranlab.orgwikipedia.org

Interplay Between Functional Groups and Regioselectivity

The reactivity and regioselectivity of this compound are governed by a complex interplay between its functional groups. The electronic properties of the aldehyde, Boc-amino, and fluoro substituents, along with the inherent reactivity of the pyridine ring, dictate the outcome of synthetic transformations.

In the context of metal-catalyzed cross-coupling, if the molecule were further halogenated (e.g., with iodine at C4 and fluorine at C2), a clear regiochemical preference is observed. Buchwald-Hartwig amination occurs exclusively at the C4-I position, while SNAr reactions would preferentially occur at the C2-F position. researchgate.net This orthogonality allows for sequential and site-selective functionalization. researchgate.net

For SNAr reactions, the electron-withdrawing aldehyde group would further activate the pyridine ring, complementing the effect of the ring nitrogen and making the displacement of the C5-fluorine atom more facile. The position of the fluorine relative to the ring nitrogen is crucial for stabilizing the Meisenheimer intermediate through resonance. youtube.com

In directed ortho-metalation, the powerful directing ability of the Boc-amino group would likely dominate, guiding lithiation to the C3 position. The aldehyde at C2 would reinforce this regioselectivity. This allows for precise introduction of substituents at a position that might be difficult to access through other means. baranlab.orgwikipedia.org The ability to selectively functionalize different positions on the pyridine core by choosing the appropriate reaction type (e.g., SNAr at C5, DoM at C3, or cross-coupling at a pre-installed halide) underscores the synthetic versatility imparted by the specific arrangement of functional groups in this molecule. researchgate.netmdpi.com

Chemo- and Regioselective Control in Multistep Sequences

The presence of three distinct functional groups—an aldehyde, a Boc-protected amine, and a fluorine atom—on the pyridine ring presents a considerable challenge and opportunity for achieving chemo- and regioselective control in multistep synthetic sequences. The aldehyde group is a prime site for nucleophilic attack and can undergo a wide array of transformations, including but not limited to, Wittig reactions, Henry reactions, and reductive aminations. The Boc-amino group, while primarily a protecting group, can influence the electronic nature of the pyridine ring and may participate in or direct reactions under specific conditions. The fluorine atom, a strong electron-withdrawing group, significantly modulates the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution.

Achieving selectivity in multistep sequences would hinge on the careful choice of reagents and reaction conditions to discriminate between these reactive sites. For instance, a mild reducing agent could selectively reduce the aldehyde without affecting the Boc-protecting group or the fluoro substituent. Conversely, strong acidic conditions would likely lead to the deprotection of the Boc group, unveiling a primary amine that could then be selectively functionalized.

Table 1: Predicted Selective Transformations of this compound

Target TransformationReagent/Condition PredictionExpected ProductPotential Challenges
Aldehyde Reduction Sodium borohydride (NaBH₄)(4-(Boc-amino)-5-fluoropyridin-2-yl)methanolOver-reduction or side reactions under harsh conditions.
Wittig Olefination Phosphonium (B103445) ylide (e.g., Ph₃P=CH₂)tert-butyl (5-fluoro-2-vinylpyridin-4-yl)carbamateSteric hindrance from adjacent substituents may affect yield.
Reductive Amination Amine, reducing agent (e.g., NaBH(OAc)₃)N-alkylated 4-(Boc-amino)-5-fluoropicolinamineControl of mono- vs. di-alkylation.
Boc Deprotection Trifluoroacetic acid (TFA)4-amino-5-fluoropicolinaldehydePotential for side reactions involving the aldehyde.

Steric and Electronic Effects of Substituents

The reactivity of the this compound molecule is intrinsically governed by the interplay of steric and electronic effects exerted by its substituents.

Electronic Effects:

Fluorine: As a highly electronegative atom, the fluorine at the 5-position exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine.

Boc-amino Group: The tert-butoxycarbonylamino group is generally considered to be electron-donating through resonance (+M effect), which would tend to activate the ring towards electrophilic attack. However, the bulky nature of the Boc group can also introduce steric hindrance.

Aldehyde Group: The formyl group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M), further deactivating the ring to electrophilic attack and influencing the regioselectivity of nucleophilic additions.

The combination of these electronic influences creates a complex reactivity profile. The electron-withdrawing nature of the fluorine and aldehyde groups would make the pyridine ring electron-deficient, facilitating nucleophilic attack.

Steric Effects:

The bulky tert-butyl group of the Boc protecting group can sterically hinder access to the adjacent positions on the pyridine ring. This steric hindrance could play a significant role in directing the regioselectivity of reactions. For example, in a reaction where two positions are electronically similar, a reagent might preferentially attack the less sterically encumbered site. This could be a critical factor in controlling the outcome of reactions involving the pyridine ring itself or the neighboring aldehyde functionality.

Table 2: Predicted Influence of Substituents on Reactivity

SubstituentElectronic EffectSteric EffectPredicted Impact on Reactivity
5-Fluoro Strong -IMinimalActivates the ring for nucleophilic aromatic substitution.
4-(Boc-amino) +M, -ISignificantCan direct electrophiles (if reaction occurs) and sterically hinder adjacent sites.
2-Aldehyde -I, -MModeratePrimary site for nucleophilic addition; deactivates the ring towards electrophiles.

Strategic Role of 4 Boc Amino 5 Fluoropicolinaldehyde As a Key Synthetic Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of the aldehyde and the strategic placement of the amino and fluoro groups on the pyridine (B92270) ring make 4-(Boc-amino)-5-fluoropicolinaldehyde an ideal starting material for the synthesis of complex heterocyclic systems. These systems are often the core scaffolds of biologically active molecules.

Annulation Reactions for Fused Pyridine Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic synthesis. The aldehyde functionality of this compound readily participates in condensation reactions, which are often the initial step in annulation sequences. For instance, in the Friedländer annulation, this aldehyde can react with a compound containing an activated methylene (B1212753) group, such as a ketone, to construct a new pyridine ring, leading to the formation of a fused quinoline-like system. The fluorine atom at the 5-position can influence the regioselectivity of such reactions and modulate the electronic properties of the final product.

Similarly, the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures, can be adapted. While the classic Pictet-Spengler reaction involves a β-arylethylamine, variations of this reaction could potentially utilize the aldehyde group of this compound to react with a suitable nucleophile, leading to the formation of novel fused heterocyclic systems. The Boc-protected amino group can be deprotected under acidic conditions, and the resulting free amine can participate in subsequent cyclization steps.

Annulation Reaction Reactant with this compound Resulting Fused System
Friedländer AnnulationKetones with α-methylene groupFused Quinolines
Pictet-Spengler typeβ-arylethylamines or analogsTetrahydro-β-carboline-like structures

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

Beyond simple fused systems, this compound serves as a precursor for more elaborate polycyclic aromatic nitrogen heterocycles. These complex structures are of significant interest due to their potential applications in organic electronics and as DNA intercalating agents. Multi-step synthetic sequences often begin with the aldehyde group acting as a handle for introducing additional rings and functional groups. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound can be followed by a series of cyclization and aromatization reactions to build up the polycyclic framework. The fluorine and amino substituents provide opportunities for further functionalization and tuning of the molecule's electronic and photophysical properties.

Development of Chemical Libraries for Academic Screening Efforts

The demand for novel chemical entities for high-throughput screening in academic and industrial research has driven the development of efficient methods for generating large and diverse collections of molecules, known as chemical libraries. The structural features of this compound make it an excellent scaffold for such endeavors.

Combinatorial Synthesis Approaches

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The aldehyde functionality of this compound is amenable to a wide range of reactions suitable for combinatorial synthesis, such as reductive amination, Wittig reactions, and multicomponent reactions. By reacting the aldehyde with a diverse set of amines, phosphonium (B103445) ylides, or a combination of reactants in a multicomponent setup, a library of compounds with varying substituents can be quickly generated. The Boc-protecting group on the amino function is stable under many of these reaction conditions and can be removed at a later stage to introduce another point of diversity.

Scaffold Diversity Generation

Diversity-oriented synthesis (DOS) is a strategy that aims to produce a collection of molecules with a wide range of different molecular skeletons or scaffolds. Starting from this compound, different reaction pathways can be employed to generate a variety of core structures. For example, depending on the reaction partners and conditions, the aldehyde can be transformed into different heterocyclic rings. This allows for the creation of a library that is not just decorated with different functional groups (appendage diversity) but also possesses a variety of underlying molecular frameworks (scaffold diversity).

Synthetic Approach Reactants Generated Diversity
Reductive AminationLibrary of primary and secondary aminesAppendage diversity at the aldehyde position
Wittig ReactionLibrary of phosphonium ylidesAppendage diversity with carbon-carbon double bonds
Multicomponent ReactionsVarious combinations of reactantsBoth appendage and scaffold diversity
Diversity-Oriented SynthesisStrategic choice of reaction pathwaysHigh degree of scaffold diversity

Analytical Methods for Characterization in Synthetic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like 4-(Boc-amino)-5-fluoropicolinaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their connectivity, and their chemical environment. Key expected signals would include those for the aldehyde proton (CHO), the aromatic protons on the pyridine (B92270) ring, and the protons of the tert-butyloxycarbonyl (Boc) protecting group. The characteristic large singlet for the nine equivalent protons of the tert-butyl group would be a prominent feature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbons of the aldehyde and the Boc group, the aromatic carbons of the pyridine ring (with their chemical shifts influenced by the fluorine and amino substituents), and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic/Aldehyde)2700-2850, 3000-3100
C=O Stretch (Aldehyde)1690-1740
C=O Stretch (Boc-carbamate)1680-1720
C=C and C=N Stretch (Aromatic Ring)1400-1600
C-F Stretch1000-1400

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and fragmentation patterns could offer further structural clues.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and unreacted starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A sample is spotted on a silica (B1680970) gel plate, which is then developed in a solvent system. The retention factor (Rƒ) value is characteristic of the compound in that specific solvent system. Visualization can be achieved under UV light or by using a staining agent.

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of this compound, GC might be less commonly used than HPLC unless the compound is derivatized to increase its volatility.

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform X-ray crystallography, a single crystal of high quality is required. If a suitable crystal of this compound could be grown, this technique would provide an unambiguous confirmation of its molecular structure. However, obtaining single crystals suitable for X-ray diffraction can be a challenging and time-consuming step.

Theoretical and Mechanistic Investigations

Computational Chemistry Studies on Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species like transition states. For a molecule such as 4-(Boc-amino)-5-fluoropicolinaldehyde, density functional theory (DFT) is a commonly employed method to elucidate its reactivity, particularly in reactions involving the picolinaldehyde functional group.

Studies on related aromatic aldehydes show that nucleophilic addition to the carbonyl carbon is a primary reaction pathway. Computational models, often using functionals like B3LYP with basis sets such as 6-31G(d), can be used to calculate the energy barriers for such additions. The process involves identifying the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu Frequency calculations are then performed to confirm the nature of this stationary point; a true transition state possesses exactly one imaginary frequency corresponding to the motion of the atoms along the reaction coordinate. ucsb.edu

For instance, the reaction of this compound with a nucleophile (e.g., an organometallic reagent or an amine) would proceed through a transition state where the new carbon-nucleophile bond is partially formed and the carbonyl C=O bond is partially broken. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants (the aldehyde and nucleophile) to the expected product (the corresponding alcohol or imine). researchgate.net These computational approaches are crucial for predicting reaction feasibility and understanding the energetic landscape of synthetic transformations. youtube.com

Electronic Structure Analysis and Fluorine Effects on Pyridine (B92270) Aromaticity

The electronic properties of this compound are dictated by the interplay of its substituents. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, while the Boc-amino group at the 4-position acts as an electron-donating group through resonance. The aldehyde group at the 2-position is also electron-withdrawing. This complex electronic environment significantly influences the aromaticity and reactivity of the pyridine ring.

The introduction of fluorine to an aromatic ring can lead to a phenomenon termed "fluoromaticity," where the fluorine lone pairs contribute to the π-system, creating new molecular orbitals that can enhance the stability of the ring. acs.orgnih.govresearchgate.net These additional π-orbitals are typically lower in energy than the original aromatic orbitals. acs.org This can lead to shorter bond lengths within the ring and increased resistance to addition reactions, thereby enhancing the aromatic character in terms of stability. acs.orgnih.gov

Computational methods such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are used to quantify these effects. NBO analysis can reveal intramolecular charge delocalization and the strength of the ring bonds. researchgate.netrsc.org FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The distribution and energy of these orbitals determine where electrophilic and nucleophilic attacks are most likely to occur. In this compound, the LUMO is expected to be localized around the aldehyde group and the carbon atoms ortho and para to the fluorine, indicating susceptibility to nucleophilic attack at these sites.

Below is a table of representative calculated electronic properties for a related compound, 3-amino-4-(Boc-amino)pyridine, derived from DFT studies, which provides a basis for understanding the electronic nature of the target molecule. researchgate.net

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
B3LYP/6-31+G(d,p)-5.74-0.894.854.33
CAM-B3LYP/6-31+G(d,p)-6.71-0.016.704.67
B3PW91/6-31+G(d,p)-5.83-1.024.814.41

Mechanistic Elucidation of Regioselective Transformations

The substitution pattern on the pyridine ring of this compound creates a distinct reactivity map, making regioselective transformations a key aspect of its chemistry. The fluorine atom at C5 makes the C5 and C3 positions electron-deficient and thus susceptible to nucleophilic attack, although SNAr reactions on pyridines are generally challenging. researchgate.net More commonly, the directing effects of the substituents govern reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling.

Computational models can predict the regioselectivity of such reactions. For example, in nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridines, attack is generally favored at the para-position (C4) and then the ortho-positions (C2, C6). rsc.org For this compound, the presence of the strong electron-donating Boc-amino group at C4 would likely deactivate this position towards nucleophiles and direct electrophiles to the C3 and C5 positions. However, the fluorine at C5 and the aldehyde at C2 make the ring electron-deficient, complicating predictions for electrophilic substitution.

The "aryne distortion model" provides a framework for understanding the regioselectivity in reactions of substituted pyridynes, which could be formed from appropriately substituted derivatives of the title compound. nih.govescholarship.org This model posits that electron-withdrawing substituents polarize the transient triple bond of the pyridyne, directing the incoming nucleophile to the more electrophilic carbon. nih.gov Quantum chemistry calculations can be used to determine the charge distribution and bond lengths in the pyridyne intermediate, thereby predicting the favored site of nucleophilic attack. nih.gov

Rational Design Principles for Novel Derivatives

This compound is a versatile scaffold for the rational design of novel molecules, particularly enzyme inhibitors. 182.160.97 The pyridine core is a privileged structure in medicinal chemistry, found in numerous approved drugs. escholarship.org The distinct functional groups on this scaffold allow for targeted modifications to optimize interactions with a biological target.

The principles of rational drug design can be applied as follows:

Structure-Based Design: If the 3D structure of a target enzyme is known, the aldehyde group can be used as a key interaction point. It can form covalent bonds with active site residues (e.g., serine or cysteine) or act as a hydrogen bond acceptor. Computational docking simulations can predict the binding mode of derivatives and guide modifications to the scaffold to enhance affinity and selectivity. nih.govnih.gov

Tuning Physicochemical Properties: The Boc-amino group can be deprotected to reveal a primary amine, which can be further functionalized to introduce new pharmacophoric features or to modulate properties like solubility and cell permeability.

Role of Fluorine: The fluorine atom is a crucial element in modern drug design. It can enhance binding affinity through favorable electrostatic interactions, block metabolic degradation at that position, and modulate the pKa of nearby functional groups. nih.govemerginginvestigators.org Its effect on lipophilicity is context-dependent and can be exploited to optimize the pharmacokinetic profile of a drug candidate. nih.gov

Computational tools, including quantitative structure-activity relationship (QSAR) models and free energy perturbation (FEP) calculations, can be used to predict the biological activity and properties of designed derivatives before their synthesis, thereby streamlining the drug discovery process. acs.org

Future Research Directions and Innovations in Functionalized Picolinaldehyde Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. rsc.org The focus is on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. For a molecule like 4-(Boc-amino)-5-fluoropicolinaldehyde, future research will likely target the replacement of traditional synthetic methods with more environmentally benign alternatives.

Key areas of development include:

Biocatalysis: Utilizing enzymes, such as engineered glutamate (B1630785) dehydrogenases, for reductive amination processes offers a highly selective and sustainable route to chiral amino acids and their derivatives. frontiersin.org A similar enzymatic approach could be envisioned for the synthesis of precursors to this compound, reducing the reliance on heavy metal catalysts and harsh reaction conditions.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Research into alternatives like Natural Deep Eutectic Solvents (NADESs) has shown promise for the synthesis of heterocyclic compounds like quinoxalines, offering rapid reaction times and easy product recovery. rsc.orgscispace.com The application of such solvent systems could significantly improve the environmental footprint of synthesizing functionalized picolinaldehydes.

Photocatalysis: Visible-light-mediated reactions represent a mild and efficient way to construct complex organic molecules, including aldehydes. colab.ws Developing photocatalytic methods for the functionalization of the pyridine (B92270) ring could provide a direct and atom-economical route to compounds like this compound.

Table 1: Comparison of Potential Green Synthetic Strategies

StrategyTraditional MethodPotential Green AlternativeKey Advantages
Solvent Chlorinated Solvents (e.g., DCM)Natural Deep Eutectic Solvents (NADESs)Recyclable, biodegradable, low toxicity rsc.orgscispace.com
Catalysis Heavy Metal Catalysts (e.g., Palladium)Biocatalysis (Enzymes) or CarbocatalysisHigh selectivity, mild conditions, reduced metal waste frontiersin.orgunits.it
Energy Input High Temperature RefluxVisible-Light PhotocatalysisEnergy efficient, high selectivity, mild conditions colab.ws

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

The convergence of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.gov These technologies can accelerate the discovery and optimization of synthetic routes, making the production of complex molecules like this compound faster and more efficient.

Automated Synthesis Platforms: Automated systems, including flow chemistry reactors, can perform multi-step syntheses with high precision and reproducibility. chemrxiv.orgrsc.org These platforms enable the rapid generation of compound libraries for screening purposes and can be used to optimize reaction conditions in real-time. researchgate.net The synthesis of derivatives of this compound could be significantly streamlined using such automated protocols. sciforum.net

AI in Retrosynthesis and Prediction: AI and machine learning algorithms are being developed to predict viable synthetic pathways for any given molecule. philadelphia.edu.jo By analyzing vast databases of chemical reactions, these tools can suggest novel and efficient retrosynthetic routes that may not be obvious to a human chemist. nih.govacs.org For a target like this compound, AI could propose routes that maximize yield while minimizing the number of steps and environmental impact. Furthermore, AI can predict reaction outcomes, including yield and regioselectivity, which is crucial for complex, functionalized heterocycles. digitellinc.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a primary driver of innovation. For functionalized picolinaldehydes, research into novel catalysts aims to achieve greater control over reactivity and selectivity.

Transition-Metal and Rare Earth Metal Catalysis: The direct C-H functionalization of pyridine rings is a powerful strategy for introducing molecular complexity. nih.gov Research into new transition-metal and rare-earth metal catalysts continues to provide milder and more selective methods for these transformations.

Organocatalysis: Metal-free catalytic systems are gaining traction as a sustainable alternative. Organocatalysts, such as pyridine-boryl radicals, can promote novel reductive coupling reactions of aldehydes. nih.gov Similarly, dithiophosphoric acids have been shown to catalyze the functionalization of pyridines via pyridinyl radicals under photochemical conditions, offering distinct selectivity compared to classical methods. acs.org

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium nanoparticles on various supports, simplifies product purification and catalyst recycling. mdpi.com Developing robust heterogeneous catalysts for the synthesis and modification of this compound would be a significant step towards more sustainable industrial production.

Table 2: Emerging Catalytic Systems for Pyridine Functionalization

Catalyst TypeExamplePotential Application for this compoundReference
Rare Earth Metal Mono(phosphinoamido)-ligated scandium complexesOrtho-C(sp²)–H functionalization of the pyridine ring. nih.gov
Organocatalyst Dithiophosphoric acidC4-functionalization via pyridinyl radicals under photochemical conditions. acs.org
Heterogeneous Catalyst Palladium Nanoparticles on Sour Cherry tree gumReductive amination steps in the synthetic pathway. mdpi.com
Carbocatalyst Oxidized Active CarbonCascade reactions to build the pyridine core. units.it

Expansion of the Chemical Space Accessible via this Building Block

Chemical space refers to the vast number of possible molecules that could be created. Building blocks like this compound are crucial tools for exploring new regions of this space to discover molecules with novel properties. nih.gov

Fluorinated Building Blocks: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. sigmaaldrich.com As a fluorinated building block, this compound is a valuable starting point for creating new drug candidates and materials.

Trifunctional Scaffolds: This molecule possesses three distinct functional groups: a Boc-protected amine, a fluorine atom, and an aldehyde. This trifunctionality allows for orthogonal chemical modifications, where each functional group can be reacted selectively without affecting the others. sigmaaldrich.com This versatility enables the creation of diverse molecular architectures from a single starting material.

Combinatorial Chemistry and Library Synthesis: The aldehyde group is readily converted into a wide range of other functionalities, while the Boc-protected amine can be deprotected and acylated or alkylated. acs.org This makes this compound an ideal scaffold for parallel synthesis and the creation of focused compound libraries for drug discovery and other applications. researchgate.netamerigoscientific.com The goal is to generate novel pseudo-natural products that occupy unexplored areas of biologically relevant chemical space. nih.gov

By leveraging these future research directions, the scientific community can continue to expand the utility of this compound and other functionalized picolinaldehydes, leading to the discovery of new medicines, materials, and chemical technologies.

Q & A

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to minimize aldehyde oxidation and Boc-group hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions, and avoid prolonged exposure to moisture or strong acids/bases. Regularly monitor stability via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing this compound derivatives?

  • Answer: Conflicting data often arise from rotamers (due to hindered rotation around the Boc group) or isotopic interference (¹⁹F splitting in NMR). Strategies include:
  • Variable-temperature NMR to coalesce rotamer signals.
  • ²D NMR (COSY, HSQC) to assign overlapping peaks.
  • High-resolution MS/MS to distinguish isotopic clusters from impurities.
    For fluorine-containing byproducts, ¹⁹F NMR or XPS can identify unexpected fluorination patterns .

Q. What experimental strategies are recommended to assess the stability of the Boc protecting group under varying pH and temperature conditions in this compound?

  • Answer: Conduct accelerated stability studies :

Expose the compound to buffers (pH 1–10) at 25–60°C.

Monitor Boc cleavage kinetics via HPLC-UV (loss of tert-butyl group at ~210 nm) or TGA for thermal stability.

Use Arrhenius plots to extrapolate shelf-life under storage conditions. Boc groups typically degrade faster in acidic media (e.g., t₁/₂ <24 hrs at pH 2) but remain stable in neutral/basic conditions .

Q. How does the fluorine substituent at the 5-position influence the electronic properties and reactivity of the picolinaldehyde scaffold in cross-coupling reactions?

  • Answer: The electron-withdrawing fluorine increases the aldehyde's electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). It also directs cross-coupling (e.g., Suzuki) to the 2- or 6-positions via meta-directing effects. Computational studies (DFT) show a 15–20% increase in reaction rate compared to non-fluorinated analogs due to lowered LUMO energy .

Q. What are the critical considerations when designing a multi-step synthesis of fluorinated heterocycles using this compound as a key intermediate?

  • Answer: Prioritize orthogonal protecting groups (e.g., Fmoc for amines, TBS for alcohols) to enable sequential deprotection. Optimize fluorination early to avoid late-stage introduction, which risks side reactions. Use flow chemistry for exothermic steps (e.g., aldehyde oxidations). Monitor intermediates via in situ IR to detect over-oxidation or Boc cleavage .

Q. How can researchers mitigate competing side reactions during the introduction of the aldehyde group in the synthesis of this compound?

  • Answer: To suppress over-oxidation (e.g., carboxylic acid formation):
  • Use mild oxidizing agents (e.g., Dess-Martin periodinane) instead of KMnO₄.
  • Protect the amine with Boc early to prevent imine formation.
  • Employ low temperatures (–20°C) and anhydrous conditions.
    If aldehyde hydration occurs, add molecular sieves or azeotropic drying with toluene .

Q. In medicinal chemistry applications, how does the structural motif of this compound contribute to binding affinity in target proteins?

  • Answer: The fluorine atom enhances binding via halogen bonding with protein backbone carbonyls, while the aldehyde acts as an electrophilic warhead for covalent inhibition (e.g., targeting cysteine residues). The Boc group improves membrane permeability but must be removed in vivo to expose the amine for hydrogen bonding. Docking studies suggest a 2–3-fold increase in Ki compared to non-fluorinated analogs .

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